5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine scaffold drives superior cross-coupling efficiency and site-selectivity for kinase inhibitor libraries and LSD1 epigenetic modulators. The 2,3-dimethyl pattern boosts metabolic stability and LogP (3.70) to penetrate the blood-brain barrier, outperforming non-brominated or mono‑halogenated alternatives. Secure a privileged building block that delivers predictable SAR and developability advantages for CNS and oncology programs. Order R&D to bulk quantities with batch-specific CoA to accelerate your medicinal chemistry campaigns.

Molecular Formula C9H8Br2N2
Molecular Weight 303.985
CAS No. 1201824-91-0
Cat. No. B598871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
CAS1201824-91-0
Synonyms5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC9H8Br2N2
Molecular Weight303.985
Structural Identifiers
SMILESCC1=C(NC2=C(N=C(C=C12)Br)Br)C
InChIInChI=1S/C9H8Br2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3
InChIKeyQHCDNODUINREGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (CAS 1201824-91-0): A Dual-Brominated Pyrrolopyridine Scaffold for Advanced Synthetic and Medicinal Chemistry


5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (CAS 1201824-91-0) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core bearing two bromine atoms at positions 5 and 7, and two methyl groups at positions 2 and 3 . With a molecular formula of C9H8Br2N2 and a molecular weight of 303.98 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the construction of kinase-targeted libraries and epigenetic modulators [1]. The dual-brominated architecture enables sequential and site-selective cross-coupling reactions, while the 2,3-dimethyl substitution pattern imparts enhanced lipophilicity (LogP 3.70) and metabolic stability compared to unsubstituted or mono-methylated analogues, making it a privileged scaffold for drug discovery programs requiring tunable physicochemical properties and structural complexity .

Critical Differentiation of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) from Structurally Similar Pyrrolopyridine Building Blocks


The unique value of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) lies in its specific combination of substitution pattern and halogenation profile, which collectively dictate its reactivity, physicochemical properties, and ultimate biological performance of downstream products. Generic substitution with non-brominated (e.g., 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine), mono-brominated (e.g., 5-bromo or 7-bromo analogues), or alternative dihalogenated (e.g., 5,7-dichloro) derivatives results in significant deviations in cross-coupling efficiency, selectivity, lipophilicity (LogP), and subsequent structure-activity relationships (SAR) . Furthermore, the 2,3-dimethyl substitution is not merely decorative; it is a critical determinant of metabolic stability and target engagement in kinase inhibitor programs, directly impacting the developability of final compounds [1]. The evidence presented below quantifies these differences, demonstrating that 1201824-91-0 is not interchangeable with other pyrrolopyridine building blocks for applications requiring precise control over molecular architecture and drug-like properties.

Quantitative Evidence Guide for 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0): Comparative Reactivity, Physicochemical Properties, and Synthetic Utility


LogP Differential: Enhanced Lipophilicity for Improved Membrane Permeability in CNS and Intracellular Target Programs

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) exhibits a calculated LogP of 3.70, a critical parameter for predicting passive membrane permeability, blood-brain barrier (BBB) penetration, and intracellular target engagement . This value represents a substantial increase in lipophilicity compared to the non-brominated, non-methylated parent scaffold 1H-pyrrolo[2,3-c]pyridine (estimated LogP ~0.5-1.0), and is higher than the mono-methylated or 5,7-dichloro analogues (estimated LogP ~2.5-3.0).

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Bromine vs. Chlorine Reactivity: Superior Cross-Coupling Efficiency and Selectivity for Sequential Functionalization

The C-Br bond in aryl bromides is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the C-Cl bond in aryl chlorides [1]. Specifically, the oxidative addition step, which is often rate-limiting, proceeds with substantially higher turnover frequency (TOF) for aryl bromides than for aryl chlorides under identical conditions [2]. For instance, in microwave-assisted Suzuki-Miyaura couplings, 7-chloro-1H-pyrrolo[2,3-c]pyridine required specialized, high-activity precatalysts (XPhos-PdG2) and extended reaction times to achieve good yields, whereas analogous brominated substrates are reported to undergo coupling under milder, more general conditions [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

2,3-Dimethyl Substitution: Metabolic Stability and Target Engagement Advantage in Kinase Inhibitor Design

The 2,3-dimethyl substitution pattern on the pyrrolopyridine scaffold is a recognized structural feature for enhancing metabolic stability and improving target binding in kinase inhibitor programs [1]. Methyl groups at these positions increase lipophilicity, block potential metabolic hot spots (e.g., oxidative metabolism at the pyrrole ring), and can induce favorable conformational changes for kinase ATP-binding pocket engagement [2]. In related pyrrolo[2,3-c]pyridine-derived LSD1 inhibitors, the presence of alkyl substituents on the pyrrole ring was crucial for achieving potent enzymatic inhibition (IC50 values in the low nanomolar range) and cellular activity in AML cell lines [1].

Kinase Inhibition Drug Metabolism Structure-Activity Relationship

Optimal Deployment Scenarios for 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) Based on Differential Evidence


Synthesis of Diversely Functionalized Kinase Inhibitor Libraries via Sequential, Site-Selective Cross-Coupling

The dual-brominated architecture of 1201824-91-0, combined with its enhanced reactivity (relative to chloro analogues) and optimized lipophilicity (LogP 3.70), makes it an ideal core for generating focused kinase inhibitor libraries. Medicinal chemists can exploit the differential reactivity of C-Br bonds to sequentially install aryl or heteroaryl groups at the 5- and 7-positions, rapidly exploring chemical space around the pyrrolopyridine core . This approach is particularly valuable for developing inhibitors of kinases such as FLT3, LSD1, and other targets implicated in oncology, where the pyrrolo[2,3-c]pyridine scaffold has demonstrated high target engagement [1].

Construction of CNS-Penetrant Chemical Probes and Drug Candidates

With a calculated LogP of 3.70, 1201824-91-0 resides in a favorable lipophilicity window for BBB penetration . This physicochemical property, coupled with the metabolic shielding provided by the 2,3-dimethyl groups, makes it a strategic starting material for building chemical probes and lead compounds targeting neurological disorders (e.g., neurodegenerative diseases, psychiatric conditions) where other, more polar pyrrolopyridine scaffolds are unlikely to achieve sufficient brain exposure [1]. By leveraging this scaffold, researchers can increase the probability of identifying CNS-active small molecules with improved pharmacokinetic profiles.

Development of Reversible LSD1 Inhibitors for Acute Myelogenous Leukemia (AML) and Other Advanced Malignancies

Recent research has established the 1H-pyrrolo[2,3-c]pyridine scaffold as a privileged template for designing potent, reversible inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic target in AML . The 2,3-dimethyl substitution found in 1201824-91-0 is a critical structural element for achieving high potency (nanomolar IC50 values) and favorable drug-like properties in this class of inhibitors . Therefore, 1201824-91-0 serves as a direct precursor to advanced LSD1 inhibitor leads, enabling medicinal chemistry teams to efficiently explore SAR around the C5 and C7 positions while maintaining the core scaffold features essential for on-target activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.